Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate
Overview
Description
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and an ethyl ester group
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds have been used in sm cross-coupling reactions , which are key biochemical pathways in organic synthesis.
Pharmacokinetics
The compound has a molecular weight of 26520400, a density of 1328g/cm3, and a boiling point of 2898ºC at 760 mmHg . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds have been used in sm cross-coupling reactions , which result in the formation of new carbon–carbon bonds.
Action Environment
The success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate typically involves the reaction of ethyl bromoacetate with 4-fluoro-3-(trifluoromethyl)aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the aniline attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
- 4-(trifluoromethyl)phenol
- Trifluoromethylpyridine
Uniqueness
Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-2-18-10(17)6-16-7-3-4-9(12)8(5-7)11(13,14)15/h3-5,16H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGCSEGSUWTJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307191 | |
Record name | ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-05-3 | |
Record name | NSC190343 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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